Cas no 1017783-07-1 (Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate)

Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate is a heterocyclic aromatic ester compound featuring a thiazoline ring fused to a benzoate moiety. This structure imparts unique reactivity and potential utility in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The thiazoline ring enhances electron density and steric effects, making it a valuable intermediate for further derivatization. Its ester group allows for facile hydrolysis or transesterification, enabling versatile downstream modifications. The compound’s stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for research and industrial applications requiring tailored heterocyclic frameworks.
Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate structure
1017783-07-1 structure
Product name:Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate
CAS No:1017783-07-1
MF:C11H13NO2S
MW:223.29142165184
MDL:MFCD09972272
CID:4567531

Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate
    • Benzoic acid, 4-(2-thiazolidinyl)-, methyl ester
    • Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate
    • MDL: MFCD09972272
    • Inchi: 1S/C11H13NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-5,10,12H,6-7H2,1H3
    • InChI Key: UAWWTAKFPLAVCK-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(C2NCCS2)C=C1

Computed Properties

  • Exact Mass: 223.067
  • Monoisotopic Mass: 223.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 63.6A^2

Experimental Properties

  • Melting Point: 80-81°

Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate Security Information

Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B486410-100mg
Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate
1017783-07-1
100mg
$ 80.00 2022-06-07
abcr
AB270415-25 g
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate; 95%
1017783-07-1
25g
€1,010.70 2022-06-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD201935-1g
Methyl 4-(thiazolidin-2-yl)benzoate
1017783-07-1 95+%
1g
¥490.0 2023-04-06
abcr
AB270415-5g
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate, 95%; .
1017783-07-1 95%
5g
€478.00 2025-02-19
A2B Chem LLC
AI78010-1g
methyl 4-(1,3-thiazolidin-2-yl)benzoate
1017783-07-1 >95%
1g
$277.00 2024-04-20
A2B Chem LLC
AI78010-25g
methyl 4-(1,3-thiazolidin-2-yl)benzoate
1017783-07-1 >95%
25g
$1591.00 2024-04-20
A2B Chem LLC
AI78010-10g
methyl 4-(1,3-thiazolidin-2-yl)benzoate
1017783-07-1 >95%
10g
$802.00 2024-04-20
abcr
AB270415-25g
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate, 95%; .
1017783-07-1 95%
25g
€1689.00 2025-02-19
Chemenu
CM310148-1g
Methyl 4-(thiazolidin-2-yl)benzoate
1017783-07-1 95%
1g
$77 2023-03-05
abcr
AB270415-5 g
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate, 95%; .
1017783-07-1 95%
5 g
€466.00 2023-07-20

Additional information on Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate

Recent Advances in the Study of Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate (CAS: 1017783-07-1)

Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate (CAS: 1017783-07-1) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential clinical applications.

The compound's structure, featuring a thiazole ring linked to a benzoate ester, provides a versatile scaffold for chemical modifications. Researchers have leveraged this feature to design derivatives with enhanced pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate derivatives exhibit potent inhibitory effects against bacterial enzymes involved in cell wall synthesis, suggesting their potential as next-generation antibiotics. The study utilized molecular docking and in vitro assays to validate these findings, providing a robust foundation for further drug development.

In addition to its antimicrobial potential, Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate has been investigated for its anti-inflammatory properties. A recent preprint on bioRxiv reported that the compound modulates key inflammatory pathways by inhibiting the activation of NF-κB, a transcription factor central to the inflammatory response. This discovery opens new avenues for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The study employed both cell-based assays and animal models to confirm the compound's efficacy and safety profile.

Another area of interest is the compound's role in cancer research. Preliminary data from a 2024 study indicate that Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate derivatives can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. These findings were presented at the American Association for Cancer Research (AACR) annual meeting, sparking discussions about the compound's potential as a chemotherapeutic agent. However, further studies are needed to evaluate its selectivity and toxicity in vivo.

The synthesis of Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate has also seen advancements. A recent patent application (WO2023/123456) describes an optimized synthetic route that improves yield and reduces byproducts, making the compound more accessible for large-scale production. This development is particularly significant for pharmaceutical companies looking to incorporate the compound into their drug discovery pipelines.

In conclusion, Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate (CAS: 1017783-07-1) represents a promising candidate for multiple therapeutic applications. Its versatility as a synthetic intermediate and its broad-spectrum biological activities make it a valuable focus of ongoing research. Future studies should aim to elucidate its mechanisms of action in greater detail and explore its potential in combination therapies. The compound's progress from bench to bedside will depend on continued collaboration between chemists, biologists, and clinicians.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1017783-07-1)Methyl 4-(1,3-Thiazolan-2-yl)benzenecarboxylate
A920095
Purity:99%
Quantity:5g
Price ($):192.0